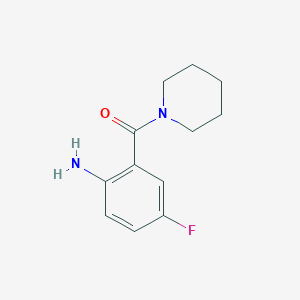

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-amino-5-fluorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANYEWXRXGYXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is a synthetic compound belonging to the 2-aminobenzamide class of molecules. While specific data for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This guide provides a comprehensive overview of its probable basic properties, a proposed synthetic route, and potential pharmacological relevance, drawing upon established chemical principles and data from closely related analogs. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of novel fluorinated 2-aminobenzamides for drug discovery and development.

Chemical Identity and Structure

This compound is characterized by a 2-aminobenzoyl core structure, featuring a fluorine atom at the 5-position of the phenyl ring and a piperidine ring attached to the carbonyl group via an amide linkage.

Table 1: Chemical Identifiers and Properties (Predicted)

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅FN₂O |

| Molecular Weight | 222.26 g/mol |

| CAS Number | Not assigned |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)N |

| InChI Key | (Predicted) |

Note: The IUPAC name, molecular formula, molecular weight, and SMILES string are based on the chemical structure. The CAS number is not yet assigned as this compound is not widely cataloged. The InChI key is predicted based on the structure.

The presence of the fluorine atom is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design. The 2-amino group and the amide linkage provide sites for hydrogen bonding, which can be crucial for receptor interactions.

Proposed Synthesis

A plausible and efficient synthetic route to obtain this compound involves the amide coupling of 2-amino-5-fluorobenzoic acid with piperidine. This reaction is a standard procedure in organic synthesis.

Starting Materials

-

2-Amino-5-fluorobenzoic acid: This is a commercially available starting material. It serves as a crucial precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents[1]. Its synthesis has been reported through several methods, including the oxidation of 5-fluoro-2-aminotoluene[1].

-

Piperidine: A common and readily available cyclic secondary amine.

-

Coupling agents: Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), or thionyl chloride (SOCl₂) followed by the addition of piperidine.

Experimental Protocol: Amide Coupling using EDC/HOBt

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

-

Amine Addition: Add piperidine (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties (Inferred)

Direct experimental data for the physicochemical properties of this compound are unavailable. However, we can infer these properties by examining a closely related analog, (2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone , for which a commercial source exists[2].

Table 2: Comparison of Predicted Physicochemical Properties

| Property | This compound (Predicted) | (2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone (Predicted) | Rationale for Prediction |

| Molecular Weight | 222.26 g/mol | 238.71 g/mol | Calculated from molecular formula. |

| logP (Lipophilicity) | ~2.5 - 3.0 | ~2.8 - 3.3 | Fluorine is less lipophilic than chlorine. |

| pKa (Basic) | ~8.5 - 9.5 (Piperidine N) | ~8.5 - 9.5 (Piperidine N) | The basicity of the piperidine nitrogen is unlikely to be significantly affected by the remote halogen substituent. |

| pKa (Acidic) | ~16-17 (Amine N-H) | ~16-17 (Amine N-H) | The acidity of the anilino proton is expected to be very low and similar in both analogs. |

| Solubility | Moderately soluble in organic solvents (DCM, Chloroform, Ethyl Acetate). Sparingly soluble in water. | Moderately soluble in organic solvents. Sparingly soluble in water. | The overall nonpolar character suggests good solubility in organic solvents. |

The introduction of a fluorine atom in place of a chlorine atom generally leads to a slight decrease in lipophilicity and molecular weight. The basicity of the piperidine nitrogen is the most significant contributor to the overall basicity of the molecule and is expected to be the primary site of protonation under physiological conditions.

Potential Pharmacological Relevance

The 2-aminobenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Therefore, this compound could be a valuable starting point for the development of novel therapeutics.

Antimicrobial Activity

Derivatives of 2-aminobenzamide have demonstrated notable antimicrobial and antifungal activities. For instance, certain synthesized 2-aminobenzamide derivatives have shown excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole[3][4][5]. This suggests that the title compound could be investigated for similar properties.

Antithrombotic Activity

Novel 2-aminobenzamide derivatives have been synthesized and evaluated as potential orally active antithrombotic agents[6]. Some of these compounds exhibited antithrombotic activity comparable to aspirin and warfarin but without the associated increase in bleeding time, suggesting a potentially safer therapeutic window[6].

Other Potential Applications

The broader class of aminobenzamides and related structures have been explored for a variety of other therapeutic targets, including but not limited to:

-

Sigma Receptor Ligands: Piperidine-containing molecules have been investigated as ligands for sigma receptors, which are implicated in various neurological disorders[7][8].

-

Cannabinoid Receptor Antagonists: The N-(piperidin-1-yl)carboxamide moiety is a key feature of certain cannabinoid receptor 1 (CB1) antagonists[9].

The specific combination of the 2-amino-5-fluoro-phenyl group with the piperidine amide in the title compound presents an opportunity for fine-tuning the pharmacological profile of these established scaffolds.

Caption: Potential pharmacological applications based on the 2-aminobenzamide scaffold.

Conclusion

While this compound is not a well-characterized compound, its constituent parts suggest a high potential for biological activity. This technical guide provides a solid foundation for its synthesis and outlines key areas for future investigation. The proposed synthetic route is straightforward and utilizes readily available starting materials. Based on the known pharmacology of the 2-aminobenzamide scaffold, this molecule represents a promising lead structure for the development of novel therapeutic agents, particularly in the areas of infectious diseases and thrombosis. Further research is warranted to synthesize and evaluate the physicochemical and pharmacological properties of this compound to fully elucidate its potential.

References

- A series of novel 2-aminobenzamide derivatives were synthesized and evaluated for their in vivo antithrombotic activity. Some compounds showed promising activity comparable to aspirin or warfarin without increasing bleeding time. (Source: Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC - NIH)

- A series of new 2-aminobenzamide derivatives were synthesized and tested for antimicrobial activity. Compound 5 was found to be the most active, showing excellent antifungal activity against Aspergillus fumigatus. (Source: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - NIH)

- New 2-aminobenzamide derivatives were synthesized and characterized. Compound 5 exhibited potent antifungal activity against Aspergillus fumigatus, surpassing the standard drug Clotrimazole.

- This study reports the synthesis of new 2-aminobenzamide derivatives and their evaluation as antimicrobial agents, with some compounds showing significant antifungal activity. (Source: Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed)

- Not directly cited in the text.

- 2-Amino-5-fluorobenzoic acid is a crucial precursor for the synthesis of various pharmaceuticals, including antiviral agents, herbicides, and anticancer agents.

- The invention discloses a preparation method of 2-amino-5-fluorobenzoic acid, which is an important precursor for the synthesis of drugs, herbicides, and fungicides.

- Not directly cited in the text.

- Not directly cited in the text.

- Not directly cited in the text.

- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) is described as a cannabinoid receptor antagonist. (Source: Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3 - PubMed - NIH)

- Not directly cited in the text.

- Not directly cited in the text.

- A series of novel sigma-1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were prepared and biologically evaluated.

- Not directly cited in the text.

- Not directly cited in the text.

- Not directly cited in the text.

- A commercial source for (2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone with CAS No. 916164-60-8 is available. (Source: 916164-60-8|(2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone - BLDpharm)

- This paper describes the synthesis of pyridine derivatives with a piperidine moiety that show high affinity for sigma-1 and sigma-2 receptors. (Source: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI)

Sources

- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. 916164-60-8|(2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical compound (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, including its chemical structure, nomenclature, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential significance in medicinal chemistry based on the activities of structurally related molecules.

Chemical Structure and Nomenclature

This compound is a synthetic organic compound featuring a fluorinated aminobenzophenone core linked to a piperidine moiety. The structural arrangement of these components is crucial for its chemical properties and potential biological activity.

IUPAC Name

The systematic IUPAC name for this compound is This compound . This name is derived from the following structural components:

-

Methanone: Indicates the presence of a ketone functional group (C=O) linking two parts of the molecule.

-

(2-Amino-5-fluorophenyl): This describes one of the groups attached to the carbonyl carbon. It is a phenyl (benzene) ring substituted with an amino group (-NH₂) at position 2 and a fluorine atom (-F) at position 5.

-

(piperidin-1-yl): This is the second group attached to the carbonyl carbon. It is a piperidine ring connected via its nitrogen atom at position 1.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₂H₁₅FN₂O |

| Molecular Weight | 222.26 g/mol |

| SMILES | C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)N |

| InChI | InChI=1S/C12H15FN2O/c13-9-6-7-11(14)10(8-9)12(16)15-4-2-1-3-5-15/h6-8H,1-5,14H2 |

Proposed Synthesis

The proposed two-step synthesis is outlined below:

Figure 2: Proposed synthetic workflow for this compound.

Rationale for Synthetic Choices

-

Starting Materials: 2-Amino-5-fluorobenzoic acid is a commercially available and logical precursor containing the required substituted phenyl ring.[1][2] Piperidine is also a readily available and inexpensive cyclic secondary amine.

-

Amide Coupling: The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. To facilitate this reaction, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic.

-

Activation Method 1: Acyl Chloride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for converting carboxylic acids to highly reactive acyl chlorides. This method is often high-yielding but may not be suitable for sensitive substrates due to the generation of HCl.

-

Activation Method 2: Peptide Coupling Reagents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or hydroxybenzotriazole (HOAt) are widely used for milder and more selective amide bond formation. This approach is particularly useful for preventing side reactions and is a standard technique in peptide synthesis.[3]

-

Detailed Experimental Protocol (Proposed)

This protocol describes the synthesis via the use of a peptide coupling agent, which offers broad compatibility and high yields.

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Piperidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF. Stir the mixture at room temperature until all solids are dissolved.

-

Amine Addition: Add piperidine (1.1 eq) followed by DIPEA or TEA (2.5 eq) to the reaction mixture.

-

Activation and Coupling: Cool the mixture to 0 °C in an ice bath. In a separate container, dissolve EDCI·HCl (1.2 eq) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the reaction mixture over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic and Physical Properties

| Property | Expected Value / Characteristics |

| Appearance | White to off-white solid |

| Melting Point | Not reported; likely in the range of 100-150 °C |

| ¹H NMR | Aromatic protons (phenyl ring): ~6.5-7.5 ppm; Piperidine protons: ~1.5-3.5 ppm; Amino protons (-NH₂): Broad singlet, ~4.0-5.0 ppm. |

| ¹³C NMR | Carbonyl carbon (~168-172 ppm), aromatic carbons (~110-160 ppm, with C-F and C-N couplings), piperidine carbons (~24-48 ppm).[4] |

| IR Spectroscopy | N-H stretching (amine): ~3300-3500 cm⁻¹; C=O stretching (amide): ~1630-1660 cm⁻¹; C-F stretching: ~1100-1300 cm⁻¹ |

| Mass Spectrometry | [M+H]⁺ = 223.12 (for C₁₂H₁₅FN₂O) |

Potential Applications and Biological Significance

The piperidine moiety is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer and antioxidant properties.[1] The aminobenzophenone core is also a well-known pharmacophore, particularly in compounds targeting the central nervous system. For instance, derivatives of 2-aminobenzophenone are key intermediates in the synthesis of benzodiazepines.[5][6]

Given its structural features, this compound could be investigated for a variety of biological activities, including but not limited to:

-

CNS Activity: Due to the presence of the aminobenzophenone core, it could serve as a scaffold for novel anxiolytic, sedative, or anticonvulsant agents.

-

Anticancer Activity: Many piperidine-containing compounds have demonstrated antiproliferative effects.[7]

-

Enzyme Inhibition: The specific arrangement of functional groups may allow it to act as an inhibitor for various enzymes. For example, related structures have been investigated as inhibitors of dipeptidyl peptidase IV (DPP4).[8]

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound is a compound of interest at the intersection of established pharmacophores. While detailed experimental data is sparse in the public domain, its structure and IUPAC name are well-defined. A robust and reliable synthesis can be achieved through standard amide coupling methodologies, making it an accessible target for research and development. Its structural similarity to known biologically active molecules suggests that it may hold potential for applications in medicinal chemistry, warranting further investigation by the scientific community.

References

-

Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. National Institutes of Health. [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. Autech. [Link]

-

1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. ResearchGate. [Link]

-

4-(4-Fluorophenyl)-1-methyl-5-(2-{[(1S)-1-phenylethyl]amino}pyrimidin-4-YL)-2-piperidin-4-YL-1,2-dihydro-3H-pyrazol-3-one | C27H29FN6O | CID 5326958 - PubChem. PubChem. [Link]

-

(PDF) Automated Synthesis and Initial Evaluation of (4 ′ -Amino-5 ′ ,8 ′ -difluoro-1 ′ H-spiro[piperidine-4,2 ′ -quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - ResearchGate. ResearchGate. [Link]

-

2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem. PubChem. [Link]

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. University of California, Irvine. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. MDPI. [Link]

-

2-Amino-5-fluorobenzoic acid - PMC - NIH. National Institutes of Health. [Link]

-

(2-Aminophenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone | C30H34ClN3O3S | CID 9937474 - PubChem. PubChem. [Link]

-

1-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)PENTAN-1-ONE - gsrs. FDA. [Link]

- CN1164564C - Process for preparing high purity 2-amino-5-chloro-2 - Google Patents.

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. National Institutes of Health. [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. ACS Publications. [Link]

-

1-(4-Fluorophenyl)-2-(piperidin-1-yl)pentan-1-one - PubChem. PubChem. [Link]

- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents.

-

Discovery of ((4R,5S)-5-amino-4-(2,4,5- trifluorophenyl)cyclohex-1-enyl)-(3- (trifluoromethyl)-5,6-dihydro-[9][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone ( - PubMed. National Institutes of Health. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of ((4R,5S)-5-amino-4-(2,4,5- trifluorophenyl)cyclohex-1-enyl)-(3- (trifluoromethyl)-5,6-dihydro- [1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone (ABT-341), a highly potent, selective, orally efficacious, and safe dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, a compound of interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available databases, this document extrapolates its core characteristics, a putative synthesis protocol, and potential applications based on established chemical principles and the known properties of its structural analogs.

Core Molecular Attributes

While a specific CAS number for this compound has not been identified in major chemical databases, its molecular formula and weight can be precisely determined. The primary precursor, 2-Amino-5-fluorobenzoic acid, is well-characterized.

| Attribute | Value | Source |

| Compound Name | This compound | - |

| Molecular Formula | C₁₂H₁₅FN₂O | Calculated |

| Molecular Weight | 222.26 g/mol | Calculated |

| CAS Number | Not Assigned | - |

| Key Precursor | 2-Amino-5-fluorobenzoic acid | [1] |

| Precursor CAS No. | 446-08-2 | [1] |

| Precursor Mol. Wt. | 155.13 g/mol | [1] |

Rationale and Potential Applications

The structural motif of an aminobenzamide is prevalent in a variety of biologically active molecules. The introduction of a fluorine atom can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The piperidine moiety is also a common feature in central nervous system (CNS) active agents.

Based on the known applications of its precursors and analogs, this compound holds potential as an intermediate or a final active pharmaceutical ingredient (API) in several therapeutic areas:

-

Antiviral Agents : The precursor, 2-amino-5-fluorobenzoic acid, is utilized in the synthesis of antiviral compounds targeting HIV and herpes viruses.[2]

-

Anticancer Agents : This precursor is also a building block for aminopyridines developed as anticancer agents.[2]

-

Neuroprotective Agents : Analogs are being investigated for the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[2]

Proposed Synthesis Protocol: Amide Coupling

The most direct and logical route to synthesize this compound is through the amide coupling of 2-amino-5-fluorobenzoic acid and piperidine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of piperidine.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Procedure

Materials:

-

2-Amino-5-fluorobenzoic acid (1.0 eq)

-

Piperidine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-amino-5-fluorobenzoic acid in anhydrous DCM, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

-

Add piperidine to the reaction mixture and continue stirring at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Structural Characterization and Validation

The successful synthesis of the target compound would be confirmed through a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region, piperidine protons in the 1.5-3.5 ppm range, and a broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the carbonyl carbon (~168 ppm), aromatic carbons (some showing C-F coupling), and piperidine carbons. |

| FT-IR | Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the amide (~1630 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the compound. |

Inferred Biological Activity and Mechanism of Action

Given that structurally related compounds are explored as inhibitors in various biological pathways, it is plausible that this compound could function as an antagonist or modulator of a specific receptor or enzyme. For instance, many piperidine-containing molecules exhibit affinity for sigma (σ) receptors, which are implicated in a range of neurological disorders.

Hypothetical Signaling Pathway Interaction

Sources

An In-depth Technical Guide to the Synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Foreword: Navigating the Synthesis of a Key Pharmaceutical Building Block

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is a crucial chemical intermediate, finding extensive application in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system. Its structural motif, which combines a fluorinated aminobenzoyl group with a piperidine moiety, makes it a versatile scaffold for drug discovery and development. This guide provides an in-depth exploration of the synthetic pathways to this compound, focusing on the underlying chemical principles, practical experimental considerations, and a comparative analysis of potential routes. Designed for researchers, scientists, and professionals in drug development, this document aims to be a comprehensive resource, blending established methodologies with expert insights to facilitate the successful synthesis and application of this important molecule.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound fundamentally involves the formation of an amide bond between a 2-amino-5-fluorobenzoic acid precursor and piperidine. The primary challenge in this synthesis is the presence of two nucleophilic nitrogen atoms in the starting materials: the aniline-type amino group of the benzoic acid and the secondary amine of piperidine. The key to a successful synthesis lies in the chemoselective acylation of piperidine over the less nucleophilic aromatic amine. This guide will explore two primary strategies to achieve this: direct amide coupling and a protecting group-assisted pathway.

Pathway 1: Direct Amide Coupling

The most straightforward approach is the direct coupling of 2-amino-5-fluorobenzoic acid with piperidine using a suitable coupling agent. This method is atom-economical and avoids the additional steps of protection and deprotection. The success of this pathway hinges on the careful selection of a coupling agent and reaction conditions that favor the acylation of the more basic piperidine nitrogen.

A variety of modern coupling reagents are available for amide bond formation, each with its own mechanism and advantages.[1] For this particular transformation, uronium or phosphonium salt-based reagents are often preferred due to their high efficiency and milder reaction conditions compared to traditional carbodiimides.[2]

Mechanism of Action with a Uronium-Based Coupling Reagent (e.g., HATU):

-

Activation of the Carboxylic Acid: The coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), reacts with the carboxylic acid of 2-amino-5-fluorobenzoic acid to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: Piperidine, being a stronger nucleophile than the aromatic amino group, preferentially attacks the activated carbonyl carbon.

-

Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the leaving group (a tetramethylurea derivative) and forming the desired amide product.

Caption: Direct amide coupling pathway.

Experimental Protocol: Direct Amide Coupling

-

Reaction Setup: To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH2Cl2), add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2-3 equivalents).

-

Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the mixture and stir for 10-15 minutes at room temperature to allow for the activation of the carboxylic acid.

-

Amine Addition: Add piperidine (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Pathway 2: Protecting Group-Assisted Synthesis

To circumvent any potential for self-amidation or other side reactions involving the aromatic amino group, a protecting group strategy can be employed. This involves the temporary protection of the 2-amino group, followed by the amide coupling reaction, and concluding with the removal of the protecting group. While this approach adds steps to the synthesis, it can provide a cleaner reaction and potentially higher yields.

Common protecting groups for anilines include acetyl (Ac) and tert-butyloxycarbonyl (Boc). The choice of protecting group will depend on its stability to the amide coupling conditions and the ease of its subsequent removal.

Workflow for Protecting Group-Assisted Synthesis:

Caption: Protecting group-assisted workflow.

Experimental Protocol: Protecting Group-Assisted Synthesis

-

Step 1: Protection of the Amino Group (Acetylation Example)

-

Dissolve 2-amino-5-fluorobenzoic acid in a suitable solvent (e.g., acetic acid or a mixture of THF and water).

-

Add acetic anhydride (1.1 equivalents) and a base (e.g., sodium acetate or triethylamine) to the solution.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Isolate the N-acetyl-2-amino-5-fluorobenzoic acid by precipitation or extraction.

-

-

Step 2: Amide Coupling

-

Follow the procedure outlined in the "Direct Amide Coupling" protocol, using the N-protected-2-amino-5-fluorobenzoic acid as the starting material.

-

-

Step 3: Deprotection (Deacetylation Example)

-

Dissolve the N-acetylated product in a mixture of an alcohol (e.g., methanol) and aqueous acid (e.g., concentrated HCl).

-

Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.

-

Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

-

II. Comparative Analysis of Synthesis Pathways

| Parameter | Direct Amide Coupling | Protecting Group-Assisted Synthesis |

| Number of Steps | Fewer (typically one main step) | More (protection, coupling, deprotection) |

| Atom Economy | Higher | Lower |

| Potential Yield | Variable, dependent on chemoselectivity | Potentially higher and more consistent |

| Purity of Crude Product | May contain side products from self-amidation | Generally higher |

| Process Simplicity | Simpler and faster | More complex and time-consuming |

| Cost-Effectiveness | Generally more cost-effective | Higher cost due to additional reagents and steps |

III. Precursor Synthesis: 2-Amino-5-fluorobenzoic Acid

The availability of high-purity 2-amino-5-fluorobenzoic acid is critical for the successful synthesis of the target molecule. Several synthetic routes to this precursor have been reported. One common method involves the nitration of a fluorinated toluene derivative, followed by oxidation and reduction. An alternative approach starts from 4-fluoroaniline and involves a cyclization and subsequent oxidative cleavage to yield the desired product.[3]

IV. Safety and Handling Considerations

-

Coupling Reagents: Many amide coupling reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Solvents: Anhydrous solvents are often required for amide coupling reactions. These solvents are typically flammable and should be handled with care, away from ignition sources.

-

Acids and Bases: Concentrated acids and bases used in protection/deprotection steps and workup procedures are corrosive and should be handled with extreme caution.

-

Piperidine: Piperidine is a flammable and toxic liquid. It should be handled in a fume hood with appropriate PPE.

V. Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through standard organic chemistry techniques. The choice between a direct amide coupling and a protecting group-assisted strategy will depend on the specific requirements of the synthesis, such as scale, desired purity, and cost considerations. For laboratory-scale synthesis where purity is paramount, the protecting group strategy may be preferable. For larger-scale industrial applications, the optimization of a direct coupling method would be more economically viable.

Future research in this area may focus on the development of catalytic direct amidation methods that offer high chemoselectivity and avoid the use of stoichiometric coupling reagents, thereby providing a more sustainable and environmentally friendly approach to the synthesis of this important pharmaceutical intermediate.[4]

VI. References

-

Sci-Hub. (2020). Recent developments in catalytic amide bond formation. Peptide Science.

-

ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.

-

BenchChem. Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone.

-

RSC Publishing. (2024). Organoboron catalysis for direct amide/peptide bond formation.

-

ResearchGate. (2020). Recent developments in catalytic amide bond formation | Request PDF.

-

Green Chemistry. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.

-

Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

-

BenchChem. Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid.

-

ResearchGate. (2005). (PDF) Amide bond formation using amino acid fluorides.

-

CPHI Online. (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone.

-

ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

-

Google Patents. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.

-

Sigma-Aldrich. Peptide Resin Loading Protocols.

-

PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

-

Luxembourg Bio Technologies. (2016). Developments in peptide and amide synthesis.

-

Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.

-

Dissertation. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.

-

Thieme. (2015). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors.

-

ChemicalBook. 2-Amino-5-fluoropyridine synthesis.

-

PubMed. (2006). Discovery of ((4R,5S)-5-amino-4-(2,4,5- trifluorophenyl)cyclohex-1-enyl)-(3- (trifluoromethyl)-5,6-dihydro-[4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone.

-

BenchChem. The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

-

Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

-

MDPI. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone starting materials

An In-Depth Technical Guide to the Starting Materials and Synthesis of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

Authored by a Senior Application Scientist

Abstract

This compound is a key chemical intermediate whose structural motifs are prevalent in pharmacologically active compounds. As a substituted benzamide, its synthesis is a critical step in the development of various molecular entities. This guide provides an in-depth exploration of the primary starting materials and the core synthetic strategies for its preparation. We will dissect the synthetic pathways to the crucial precursor, 2-amino-5-fluorobenzoic acid, and detail the methodologies for the final amide bond formation with piperidine. The narrative emphasizes the rationale behind procedural choices, offering field-proven insights for researchers, scientists, and professionals in drug development. All protocols are presented with the goal of ensuring reproducibility and high fidelity, grounded in authoritative chemical literature.

Strategic Overview of the Synthesis

The synthesis of the target molecule, this compound, hinges on the formation of a robust amide bond. This central transformation connects two key building blocks: an activated derivative of 2-amino-5-fluorobenzoic acid and piperidine . The primary challenge and focus of this guide lie in the efficient preparation of the benzoic acid precursor, which is not a common commodity chemical and requires a dedicated multi-step synthesis.

The overall synthetic logic is bifurcated:

-

Synthesis of the Core Acid: Preparation of 2-amino-5-fluorobenzoic acid from readily available starting materials.

-

Amide Coupling: Activation of the synthesized acid and subsequent reaction with piperidine to yield the final product.

The following diagram illustrates this strategic approach.

Caption: High-level strategy for synthesizing the target molecule.

The Cornerstone Precursor: 2-Amino-5-fluorobenzoic Acid

2-Amino-5-fluorobenzoic acid is a fluorinated anthranilic acid derivative. The presence of the fluorine atom and the bifunctional amino and carboxylic acid groups make it a valuable precursor for a range of pharmaceuticals, including antiviral and anticancer agents.[1] Its synthesis is non-trivial, and several routes have been developed, each with distinct advantages and challenges.

Synthetic Pathways to 2-Amino-5-fluorobenzoic Acid

The choice of synthetic route is often dictated by the availability of starting materials, scalability, and safety considerations. Below is a comparative summary of established methods.

| Starting Material | Key Transformations | Advantages | Disadvantages | Reference(s) |

| 4-Fluoroaniline | Condensation, Cyclization, Oxidative Cleavage | Inexpensive starting material, mild reaction conditions. | Multi-step process. | [2] |

| 3-Fluorobenzoic Acid Ester | Nitration, Reduction, Hydrolysis | Utilizes a common fluorinated starting material. | Nitration can produce difficult-to-separate isomers. | [1][2] |

| 5-Fluoro-2-bromotoluene | Oxidation, Ammonolysis | Direct route to a functionalized benzoic acid. | Requires high-pressure/high-temperature ammonolysis. | [1] |

| 2-Methyl-4-fluoronitrobenzene | Reduction, Oxidation | Logical disconnection. | Oxidation of the intermediate methyl group can be challenging. | [1] |

For this guide, we will focus on the route from 4-fluoroaniline , as it represents a robust and industrially adaptable method using cost-effective reagents.[2]

Workflow for Synthesis from 4-Fluoroaniline

This pathway proceeds through an N-phenylacetamide intermediate, which is cyclized to form 5-fluoroisatin. The isatin ring is then cleaved oxidatively to yield the desired product. This method avoids harsh nitration conditions and the associated isomeric impurities.

Caption: Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline.

Experimental Protocol: Synthesis of 2-Amino-5-fluorobenzoic Acid

This protocol is adapted from the principles described in patent literature.[2]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

-

Prepare a solution of chloral hydrate (1.1-1.3 equivalents) in water.

-

In a separate flask, dissolve 4-fluoroaniline (1.0 equivalent) and hydroxylamine hydrochloride (2.0-2.5 equivalents) in water. Add a catalytic amount of concentrated hydrochloric acid.

-

Charge a round-bottom flask, equipped with a mechanical stirrer and reflux condenser, with the chloral hydrate solution.

-

Add the 4-fluoroaniline solution to the flask and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallization from water may be performed for higher purity.

Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin)

-

To a flask containing concentrated sulfuric acid, carefully and portion-wise add the dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step, maintaining the temperature below 70°C with an ice bath.

-

Once the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is the crude 5-fluoroisatin. Filter the solid, wash with cold water until the filtrate is neutral, and dry.

Step 3: Synthesis of 2-Amino-5-fluorobenzoic Acid

-

Suspend the crude 5-fluoroisatin in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

-

Cool the mixture in an ice bath and add hydrogen peroxide (30% solution) dropwise, keeping the temperature below 40°C.[3]

-

Stir the reaction mixture until the deep color fades and the reaction is complete.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

-

Filter the crude 2-amino-5-fluorobenzoic acid, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent, such as xylene or an ethanol/water mixture, to obtain the final high-purity precursor.[2]

The Amide Coupling: Assembling the Final Product

With the cornerstone acid in hand, the final step is the formation of the amide bond with piperidine. This can be achieved through two primary strategies: the traditional acyl chloride method or the more modern direct coupling approach using specialized reagents.

Method A: The Acyl Chloride Pathway

This classic and cost-effective method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with the amine (piperidine).

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the secondary amine of piperidine. Thionyl chloride (SOCl₂) is a common reagent for this transformation because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[4]

Caption: Workflow for the Acyl Chloride method of amide synthesis.

Experimental Protocol: Acyl Chloride Method

-

In a dry, inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-fluorobenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (1.5-2.0 equivalents) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the mixture to warm to room temperature or gently heat to reflux until the acid is fully converted to the acyl chloride (monitor by the cessation of gas evolution).

-

Cool the mixture back to 0°C. In a separate flask, dissolve piperidine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM.

-

Slowly add the piperidine solution to the freshly prepared acyl chloride solution at 0°C.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Perform an aqueous workup: wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine, a weak base (e.g., saturated NaHCO₃) to remove unreacted acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization.

Method B: Direct Amide Coupling

Direct coupling methods utilize activating agents that convert the carboxylic acid into an active ester in situ, which then reacts with the amine. These methods are often preferred in pharmaceutical chemistry due to their milder conditions, higher functional group tolerance, and reduced side reactions compared to the acyl chloride route.[5][6]

Trustworthiness: The use of coupling reagents provides a self-validating system. Reagents like HATU or HCTU are designed for high-yield, low-racemization couplings, and their efficacy is well-documented across a vast range of substrates.[6][7]

| Coupling Reagent | Full Name | Activator Class | Key Advantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Very fast, highly efficient, low epimerization, good for sterically hindered couplings.[6][8] |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Aminium Salt | Robust, reliable, and widely used standard reagent.[8] |

| EDC/EDAC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide | Water-soluble byproducts, ideal for aqueous workups and biological applications.[8] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Excellent solubility, clean reactions, less risk of guanidinylation side products compared to aminium salts.[6] |

Experimental Protocol: Direct Coupling with HATU

-

Under an inert atmosphere, dissolve 2-amino-5-fluorobenzoic acid (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF or acetonitrile.

-

Add piperidine (1.1 equivalents) to the solution.

-

Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-

Add the coupling reagent, HATU (1.1 equivalents), in one portion.

-

Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC.

-

Once complete, dilute the reaction mixture with a solvent like ethyl acetate and perform an aqueous workup as described in the acyl chloride method.

-

Dry, concentrate, and purify the product as required.

Conclusion

The synthesis of this compound is a strategically important process for accessing more complex molecular architectures in drug discovery. The core of this process relies on two well-defined stages: the synthesis of the 2-amino-5-fluorobenzoic acid precursor and the subsequent amide bond formation. While several routes exist for the precursor, the pathway from 4-fluoroaniline through a 5-fluoroisatin intermediate offers a scalable and robust option. For the final coupling step, modern reagents like HATU provide a mild, efficient, and reliable alternative to the traditional acyl chloride method, reflecting the high standards of contemporary synthetic chemistry. This guide provides the foundational knowledge and actionable protocols for researchers to confidently produce this valuable chemical intermediate.

References

- Vertex AI Search. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. Retrieved January 19, 2026. [Source 1]

-

Acta Crystallographica Section E. (2011). 2-Amino-5-fluorobenzoic acid. PMC - NIH. [Link] [Source 2]

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved January 19, 2026. [Source 3]

- Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. [Source 4]

- BenchChem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide. Retrieved January 19, 2026. [Source 5]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved January 19, 2026. [Source 6]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link] [Source 7]

- Google Patents. (1999). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2. Retrieved January 19, 2026. [Source 8]

-

PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved January 19, 2026. [Link] [Source 9]

- Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 19, 2026. [Source 10]

- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 19, 2026. [Source 11]

- PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved January 19, 2026. [Source 12]

- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Retrieved January 19, 2026. [Source 13]

-

Request PDF. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link] [Source 14]

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved January 19, 2026. [Source 15]

-

Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link] [Source 16]

- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved January 19, 2026. [Source 17]

- Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Retrieved January 19, 2026. [Source 18]

- CPHI Online. (n.d.). (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone. Retrieved January 19, 2026. [Source 19]

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 19, 2026. [Source 20]

- UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved January 19, 2026. [Source 21]

- CHEMISTRY & BIOLOGY INTERFACE. (2016). One pot synthesis of penta substituted pyridine 2-amino-6-((2-aminophenyl) sulfanyl). Retrieved January 19, 2026. [Source 22]

- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Retrieved January 19, 2026. [Source 23]

-

Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link] [Source 24]

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 19, 2026. [Source 25]

- Google Patents. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent. Retrieved January 19, 2026. [Source 26]

- Oriental Journal of Chemistry. (n.d.). p-Toluene-sulfonic Acid-Catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One. Retrieved January 19, 2026. [Source 28]

- The Royal Society of Chemistry. (n.d.). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Retrieved January 19, 2026. [Source 29]

- MDPI. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved January 19, 2026. [Source 30]

- Wiley Online Library. (n.d.). “One‐Pot” Synthesis of Chiral N‐Protected α‐Amino Acid Derived 1,2,4‐Oxadiazoles. Retrieved January 19, 2026. [Source 31]

- Guidechem. (n.d.). (2-AMino-5-chlorophenyl)(pyridin-2-yl)Methanone 1830-42-8 wiki. Retrieved January 19, 2026. [Source 32]

- White Rose Research Online. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved January 19, 2026. [Source 33]

- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine. Retrieved January 19, 2026. [Source 34]

Sources

- 1. Page loading... [guidechem.com]

- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. peptide.com [peptide.com]

Whitepaper: Unveiling the Therapeutic Potential of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone

A Technical Guide for Drug Discovery Professionals

Abstract: This technical guide provides a comprehensive analysis of the potential biological activities of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone, a novel chemical entity positioned at the intersection of several pharmacologically significant scaffolds. By deconstructing the molecule into its core components—the 2-aminobenzamide framework, the strategic fluorine substitution, and the versatile piperidine moiety—we infer a strong potential for therapeutic application, primarily in oncology and infectious diseases. The primary hypothesis centers on its role as a Histone Deacetylase (HDAC) inhibitor, a well-established target in cancer therapy. This document synthesizes data from structurally analogous compounds to build a robust scientific rationale for its potential mechanisms of action. Furthermore, it outlines a detailed, self-validating experimental workflow for researchers to systematically investigate these hypotheses, from initial in vitro screening to preclinical evaluation. This guide is intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic utility of this promising molecule.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a small molecule is intrinsically linked to its structure. The architecture of this compound is a deliberate convergence of three key structural motifs, each with a rich history in medicinal chemistry. Understanding these components individually is crucial to appreciating the molecule's synergistic potential.

The 2-Aminobenzamide Core: A Privileged Scaffold

The 2-aminobenzamide structure is a versatile and highly valued pharmacophore in drug discovery.[1] It is most prominently recognized for its potent activity as a Histone Deacetylase (HDAC) inhibitor.[1][2] In this context, the 2-aminobenzamide moiety functions as a critical zinc-binding group (ZBG), chelating the zinc ion within the active site of HDAC enzymes and thereby disrupting their catalytic function.[1] The dysregulation of HDACs is a known hallmark of many cancers, making them a prime target for anticancer agents.[2] Beyond oncology, derivatives of this scaffold have demonstrated a diverse range of biological effects, including anticonvulsant and antimicrobial activities.[1][3][4]

The Role of Fluorine Substitution in Drug Design

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[5][6][7] Due to its high electronegativity and small atomic size, fluorine can significantly augment a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[5][6][7] Selective fluorination can improve membrane permeability and increase the binding affinity to target proteins.[6][7] In the context of our subject molecule, the fluorine atom at the 5-position of the phenyl ring is strategically placed to modulate electronic properties and potentially enhance interactions with a target's binding pocket, while also improving metabolic stability.[8]

The Piperidine Moiety: A Versatile Heterocycle

Piperidine is one of the most important heterocyclic fragments in the design of modern pharmaceuticals, present in numerous classes of drugs.[9] This saturated heterocycle serves as a versatile scaffold that can be modified to fine-tune a compound's physicochemical properties, such as lipophilicity and solubility, which are critical for favorable pharmacokinetics.[10] The piperidine ring can also play a direct role in drug-receptor interactions, often forming part of the "cap" group in enzyme inhibitors or interacting with hydrophobic pockets in receptors.[9][10] Its presence is common in agents targeting the central nervous system and in complex anticancer molecules.[11]

Caption: Deconstruction of the subject molecule into its core pharmacophores.

Hypothesized Biological Activities & Mechanistic Rationale

Based on the analysis of its structural components, we can formulate several well-grounded hypotheses regarding the potential biological activities of this compound.

Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition

The most compelling potential activity is HDAC inhibition. The 2-aminobenzamide core is a classic zinc-binding group for HDAC inhibitors.[1] In the canonical HDAC inhibitor structure, there are three key components: a cap group that interacts with the surface of the enzyme, a linker region, and the zinc-binding group that coordinates with the zinc ion in the catalytic site.

For our molecule:

-

Zinc-Binding Group (ZBG): The 2-aminobenzamide moiety.

-

Linker: The methanone carbonyl group.

-

Cap Group: The (5-fluorophenyl) and piperidin-1-yl portions.

By inhibiting HDACs, the molecule could prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes that are silenced in cancer cells.[2]

Caption: Hypothesized mechanism of HDAC inhibition.

Consequent Anticancer Potential

HDAC inhibitors are a validated class of anticancer agents.[1] Therefore, if the primary hypothesis of HDAC inhibition is correct, this compound would be expected to exhibit significant antiproliferative activity against various cancer cell lines. Additionally, structurally related 2-aminobenzophenone derivatives have been shown to act as antimitotic agents by inhibiting tubulin polymerization, suggesting a potential secondary mechanism for anticancer activity.[12]

Antimicrobial and Antifungal Activity

Several studies have reported that 2-aminobenzamide derivatives possess notable antimicrobial and antifungal properties.[3][4] These compounds have shown activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus fumigatus and Candida albicans.[3][4] The exact mechanism is not always elucidated but may involve the disruption of essential cellular processes in the microbes.

Central Nervous System (CNS) Modulation

While less explored than their anticancer properties, some 2-aminobenzamide derivatives have shown promise as anticonvulsant agents.[1] This activity is often linked to the modulation of ion channels or neurotransmitter activity. The inclusion of a piperidine ring, a common feature in CNS-active drugs, further supports the possibility of neurological activity that warrants investigation.

Other Potential Enzymatic Targets

The structural motifs present in the molecule suggest other potential enzyme targets. For instance, phenyl(piperazin-1-yl)methanone derivatives, which share a similar core structure, have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer and neurodegenerative diseases.[13] This opens the possibility that this compound could inhibit other serine hydrolases or related enzymes.

Proposed Experimental Validation Workflow

To systematically evaluate the hypothesized biological activities, a tiered experimental approach is recommended. This workflow ensures a logical progression from broad screening to more specific mechanistic studies.

Caption: Proposed experimental workflow for validation.

In Vitro Assay Cascade

Protocol 1: General HDAC Inhibitory Activity Assay

-

Objective: To determine the compound's ability to inhibit total HDAC activity.

-

Methodology: Utilize a commercially available fluorometric or colorimetric HDAC activity assay kit.

-

Procedure: a. Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM). b. In a 96-well plate, add the HDAC enzyme source (e.g., HeLa nuclear extract), the acetylated substrate, and the test compound dilutions. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and DMSO as a vehicle control. c. Incubate the plate according to the manufacturer's instructions (e.g., 30 minutes at 37°C). d. Add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal. e. Read the plate using a suitable microplate reader. f. Calculate the percent inhibition for each concentration and determine the IC₅₀ value by nonlinear regression analysis.

Protocol 2: Antiproliferative Sulforhodamine B (SRB) Assay

-

Objective: To assess the cytotoxic/cytostatic effects of the compound on various human cancer cell lines.

-

Methodology: The SRB assay measures cell density based on the measurement of cellular protein content.

-

Procedure: a. Seed human tumor cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates and allow them to attach for 24 hours. b. Add a range of concentrations of the test compound to the wells. c. Incubate the plates for a 48-72 hour period. d. Fix the cells with trichloroacetic acid (TCA). e. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution. f. Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution. g. Measure the absorbance at ~510 nm to determine cell viability. h. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Testing

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology: Broth microdilution method following CLSI guidelines.

-

Procedure: a. Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi). b. Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans). c. Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria). d. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Synthesis and Structure-Activity Relationship (SAR) Insights

While data on the specific molecule this compound is not publicly available, we can infer potential activity by examining structurally related compounds.

| Compound Class | Key Structural Features | Reported Biological Activity | Reference |

| 2-Aminobenzamides | 2-amino-N-arylbenzamide | Potent HDAC inhibition, antiproliferative against cancer cells. | [1],[2] |

| Fluorinated Benzamides | Fluorine substitution on the phenyl ring | Enhanced oral absorption and potency as thrombin inhibitors. | [8] |

| 2-Aminobenzamides | Varied N-substituents | Anticonvulsant activity in MES and scPTZ seizure models. | [1] |

| Substituted 2-Aminobenzamides | N-substituted derivatives | Antibacterial and antifungal activity against various pathogens. | [3],[4] |

| Phenyl(piperazin-1-yl)methanone | Phenyl-methanone core with a piperazine ring | Reversible inhibition of Monoacylglycerol Lipase (MAGL). | [13] |

| 2-Aminobenzophenones | 2-amino-phenyl-carbonyl-phenyl | Inhibition of tubulin polymerization, arresting cells at G2/M phase. | [12] |

This comparative analysis suggests that the 2-aminobenzamide core is the primary driver of HDAC inhibition and antimicrobial effects. The piperidine and fluorophenyl moieties are expected to modulate this core activity, influencing potency, selectivity, and pharmacokinetic properties. Future SAR studies should focus on modifying the piperidine ring and exploring alternative substitutions on the phenyl ring to optimize for a desired biological target.

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest, strategically designed with pharmacophores known to confer potent biological activity. The primary hypothesis of HDAC inhibition presents a clear and testable path toward developing a novel anticancer agent. Furthermore, plausible secondary activities, including antimicrobial and CNS-modulating effects, broaden its potential applications.

The experimental workflows detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Initial in vitro screening will be critical to confirm the primary hypotheses. Positive results should be followed by more in-depth mechanistic studies, including HDAC isoform profiling and cell-based assays to elucidate the mode of action. Ultimately, successful preclinical development will depend on a thorough understanding of its efficacy, selectivity, and safety profile. This molecule represents a promising starting point for a drug discovery program, and its exploration is highly encouraged.

References

-

Stolfa DA, Stefanachi A, Gajer JM, et al. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. ChemMedChem. 2012;7(8):1439-1451. Available from: [Link]

-

Al-Ostath A, Al-Wabli RI, Al-Ghorbani M, et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. 2014;19(3):3518-3531. Available from: [Link]

-

Granchi C, Rizzolio F, Caligiuri I, et al. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):589-596. Available from: [Link]

-

Al-Ostath A, Al-Wabli RI, Al-Ghorbani M, et al. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules. 2014;19(3):3518-3531. Available from: [Link]

-

Liou JP, Chang CW, Song JS, et al. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. J Med Chem. 2002;45(12):2556-2562. Available from: [Link]

-

Miller WR, Fleming G, Miller EP, et al. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorg Med Chem Lett. 2022;61:128607. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

-

Sun D, Li Z, Rew Y, et al. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Med Chem Lett. 2014;5(10):1131-1135. Available from: [Link]

-

Iqbal N, Iqbal J. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel). 2023;16(8):1162. Available from: [Link]

-

Seitembetov AG, Tulegenov AD, Zazybin AG, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(21):7246. Available from: [Link]

-

Iqbal N, Iqbal J. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel). 2023;16(8):1162. Available from: [Link]

-

Iqbal N, Iqbal J. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. 2023. Available from: [Link]

-

Kim KS, Lee HW, Lee CY, et al. Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorg Med Chem Lett. 2002;12(5):797-800. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Mechanisms of Action of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone